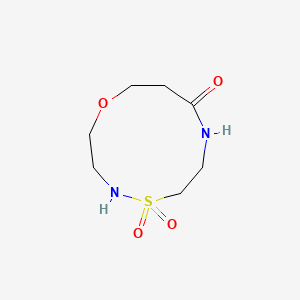
1-(1-Methyl-3-methylidenecyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-methylidenecyclobutyl)methanamine: is a chemical compound with a unique structure characterized by a cyclobutyl ring substituted with a methyl and a methylene group, and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-methylidenecyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutyl precursor with methylamine under specific conditions to introduce the amine group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of (1-methyl-3-methylidenecyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-3-methylidenecyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-methyl-3-methylidenecyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its amine group allows it to interact with various biological molecules, making it useful for probing biochemical processes .
Medicine: In medicine, (1-methyl-3-methylidenecyclobutyl)methanamine is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials .
Mechanism of Action
The mechanism of action of (1-methyl-3-methylidenecyclobutyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in covalent bonding with target molecules, leading to changes in their activity and stability .
Comparison with Similar Compounds
(1-methyl-3-methylidenecyclobutyl)methanamine: is similar to other cyclobutyl amines, such as cyclobutylamine and methylcyclobutylamine.
Cyclobutylamine: A simpler analog with a cyclobutyl ring and an amine group.
Methylcyclobutylamine: Similar structure but with different substitution patterns on the cyclobutyl ring.
Uniqueness: The uniqueness of (1-methyl-3-methylidenecyclobutyl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where other cyclobutyl amines may not be suitable .
Properties
CAS No. |
62021-47-0 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1-methyl-3-methylidenecyclobutyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-3-7(2,4-6)5-8/h1,3-5,8H2,2H3 |
InChI Key |
CTSCFINQELVYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)







